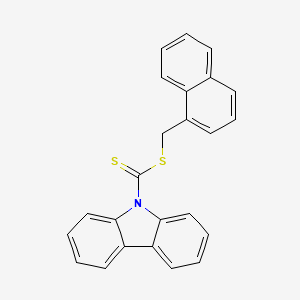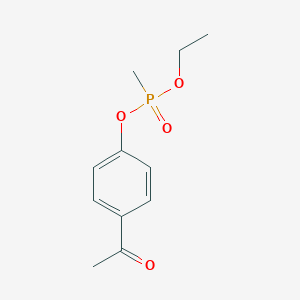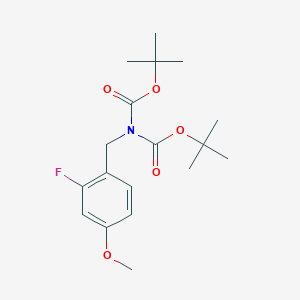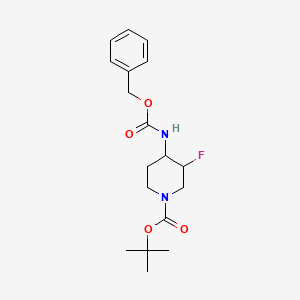![molecular formula C15H18ClNO5S B12619029 N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine CAS No. 918785-11-2](/img/structure/B12619029.png)
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is a complex organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a hydroxy-oxobutyl group attached to the L-cysteine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine typically involves multiple steps. One common method includes the following steps:
Acetylation of L-cysteine: L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Hydroxy-oxobutyl Group Addition: The hydroxy-oxobutyl group is added via a Michael addition reaction using an appropriate enone compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes such as cysteine proteases and receptors involved in oxidative stress response.
Pathways Involved: Modulation of the glutathione pathway, inhibition of pro-inflammatory cytokines, and activation of antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative lacking the chlorophenyl and hydroxy-oxobutyl groups.
S-(4-Chlorophenyl)-L-cysteine: Lacks the acetyl and hydroxy-oxobutyl groups.
N-Acetyl-S-(4-chlorophenyl)-L-cysteine: Lacks the hydroxy-oxobutyl group.
Uniqueness
N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine is unique due to the presence of both the chlorophenyl and hydroxy-oxobutyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918785-11-2 |
|---|---|
Molekularformel |
C15H18ClNO5S |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18ClNO5S/c1-9(19)17-13(15(21)22)8-23-7-12(14(20)6-18)10-2-4-11(16)5-3-10/h2-5,12-13,18H,6-8H2,1H3,(H,17,19)(H,21,22)/t12?,13-/m0/s1 |
InChI-Schlüssel |
CFJRUBIKVKUJED-ABLWVSNPSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(C1=CC=C(C=C1)Cl)C(=O)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)



![14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid](/img/structure/B12618975.png)


![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)



![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)
